molecular formula C23H22Br2N2O2S B3278923 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 683780-73-6

1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No. B3278923
CAS RN: 683780-73-6
M. Wt: 550.3 g/mol
InChI Key: ZFUOURVTJZMKOV-UHFFFAOYSA-N
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Description

1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine, commonly known as DBD or NBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonyl piperazine compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DBD involves its interaction with ion channels and membrane proteins. It binds to specific sites on these proteins, leading to the inhibition of their function. The exact mechanism of action of DBD is still being studied, but it is thought to involve changes in the conformation of the protein that prevent ion flow through the channel.
Biochemical and Physiological Effects:
DBD has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. DBD has also been found to be neuroprotective, reducing the damage caused by ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBD in lab experiments is its potency as an inhibitor of ion channels and membrane proteins. It has been found to be effective at very low concentrations, making it a useful tool for studying these proteins. However, one of the limitations of using DBD is its potential for off-target effects. It has been found to interact with a variety of proteins, and its effects on these proteins are not well understood.

Future Directions

There are several future directions for research on DBD. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as stroke and traumatic brain injury. Another area of research is the development of more selective inhibitors of ion channels and membrane proteins, which could help to reduce the potential for off-target effects. Finally, there is a need for further studies on the mechanism of action of DBD, which could lead to a better understanding of its effects on ion channels and membrane proteins.

Scientific Research Applications

DBD has been widely used in scientific research as a tool for studying ion channels and membrane proteins. It has been found to be a potent inhibitor of a variety of ion channels, including the calcium-activated potassium channel and the transient receptor potential channel. DBD has also been used to study the structure and function of membrane proteins, such as the voltage-gated sodium channel.

properties

IUPAC Name

1-benzhydryl-4-(2,4-dibromophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Br2N2O2S/c24-20-11-12-22(21(25)17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOURVTJZMKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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